molecular formula C22H21ClN4 B3004537 N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride CAS No. 1049752-99-9

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride

Cat. No.: B3004537
CAS No.: 1049752-99-9
M. Wt: 376.89
InChI Key: QHICKRDAHKGZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride typically involves the reaction of quinazoline derivatives with benzylamine and p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Scientific Research Applications

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride include other quinazoline derivatives, such as:

  • N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine
  • N4-benzylamine-N2-phenyl-quinazoline-2,4-diamine

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the benzyl and p-tolyl groups may enhance its ability to interact with certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

4-N-benzyl-2-N-(4-methylphenyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4.ClH/c1-16-11-13-18(14-12-16)24-22-25-20-10-6-5-9-19(20)21(26-22)23-15-17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICKRDAHKGZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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